Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-YL)acetate
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Overview
Description
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-YL)acetate is an organic compound that features a furan ring, a benzyloxycarbonyl group, and an amino acid ester. Compounds with such structures are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-YL)acetate typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis.
Introduction of the benzyloxycarbonyl group: This is often done using benzyl chloroformate in the presence of a base.
Formation of the amino acid ester: This can be synthesized by esterification of the corresponding amino acid.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Free amine derivatives.
Substitution: Substituted esters or amides.
Scientific Research Applications
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-YL)acetate can be used in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its amino acid ester structure.
Medicine: Possible precursor for drug development.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug precursor, it might interact with specific enzymes or receptors in the body. The furan ring and benzyloxycarbonyl group could play roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophen-2-YL)acetate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(pyridin-2-YL)acetate: Contains a pyridine ring.
Uniqueness
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-YL)acetate is unique due to the presence of the furan ring, which can impart different electronic properties and reactivity compared to thiophene or pyridine analogs.
Properties
IUPAC Name |
methyl 2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-19-14(17)13(12-8-5-9-20-12)16-15(18)21-10-11-6-3-2-4-7-11/h2-9,13H,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSXJYKVYAICJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CO1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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